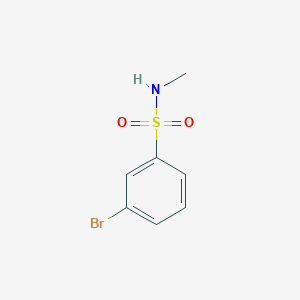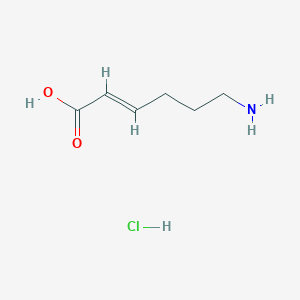
3-Chloro-4-(3-fluorobenzyloxy)aniline
Overview
Description
3-Chloro-4-(3-fluorobenzyloxy)aniline is an organic compound with the molecular formula C13H11ClFNO and a molecular weight of 251.68 g/mol . It is a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer treatment . The compound is characterized by its white to gray to red solid form and has a melting point of 78.0 to 82.0 °C .
Mechanism of Action
Target of Action
3-Chloro-4-(3-fluorobenzyloxy)aniline is a chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals It is known to be used in the synthesis of lapatinib , a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways .
Mode of Action
The exact mode of action of this compound is not well-documented. As an intermediate, its role is primarily in the formation of more complex compounds. In the case of Lapatinib, it may contribute to the formation of the final active moiety that inhibits the tyrosine kinase activity of EGFR and HER2 .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the final compound it is used to synthesize. In the context of Lapatinib, the inhibition of EGFR and HER2 tyrosine kinases can interrupt several downstream signaling pathways, including PI3K/Akt and MAPK, which are involved in cell proliferation and survival .
Result of Action
For instance, Lapatinib can inhibit the proliferation of EGFR and/or HER2 overexpressing tumor cells .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(3-fluorobenzyloxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of Lapatinib, where it interacts with enzymes responsible for the formation of the final product . The nature of these interactions typically involves the formation of covalent bonds, which are crucial for the stability and activity of the resulting pharmaceutical compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of Lapatinib, this compound contributes to the inhibition of specific kinases, which are essential for cell signaling and proliferation . This inhibition can lead to altered gene expression and metabolic changes within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of kinase inhibitors like Lapatinib, where it binds to the active site of the enzyme, inhibiting its activity . This inhibition prevents the phosphorylation of target proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of pharmaceuticals. It interacts with enzymes and cofactors that facilitate its conversion into active pharmaceutical ingredients . These interactions can affect metabolic flux and the levels of metabolites within the cells, influencing the overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of pharmaceuticals derived from this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The activity and function of this compound are closely linked to its localization, making it a critical aspect of its biochemical analysis.
Preparation Methods
The preparation of 3-Chloro-4-(3-fluorobenzyloxy)aniline involves several synthetic routes. One common method is the nucleophilic substitution reaction between 3-chloro-4-nitrophenol and 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate . The resulting intermediate is then reduced using iron powder and ammonium chloride to yield the desired aniline derivative . This method is noted for its simplicity, high yield, and suitability for industrial-scale production .
Chemical Reactions Analysis
3-Chloro-4-(3-fluorobenzyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction of the nitro group in the intermediate stage to form the aniline derivative.
Common reagents used in these reactions include potassium carbonate for nucleophilic substitution and iron powder for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-(3-fluorobenzyloxy)aniline is primarily used as an intermediate in the synthesis of Lapatinib, which is employed in the treatment of breast cancer . Beyond its role in medicinal chemistry, the compound is also used in various research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of pharmaceutical agents.
Industry: In the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
3-Chloro-4-(3-fluorobenzyloxy)aniline can be compared with other similar compounds such as:
- 4-(Benzyloxy)-3-chlorobenzaldehyde
- 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene
- 3-Chloro-4-((3-chlorobenzyl)oxy)benzoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Lapatinib, highlighting its importance in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPFEYDGZDPAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427603 | |
| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-26-0 | |
| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202197-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202197260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(3-fluorobenzyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-chloro-4-(3-fluorobenzyloxy)aniline in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in the multi-step synthesis of lapatinib . Lapatinib is a tyrosine kinase inhibitor used in the treatment of certain breast cancer types. The compound's role as a synthetic intermediate highlights its importance in medicinal chemistry.
Q2: Can you describe a practical method for synthesizing this compound?
A2: One efficient synthesis route involves a two-step process . Initially, 1-(chloromethyl)-3-fluorobenzene reacts with 2-chloro-4-nitrophenol in the presence of potassium carbonate, yielding an intermediate compound. This intermediate then undergoes reduction using iron and ammonium chloride, leading to the formation of this compound.
Q3: How can we quantify the presence of this compound, particularly as an impurity in lapatinib ditosylate?
A3: High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a sensitive method employed for this purpose . Before analysis, this compound undergoes derivatization with fluorescamine to enhance its detectability. This method offers good linearity, precision, and a low limit of quantification, making it suitable for detecting trace amounts of this impurity in pharmaceutical formulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
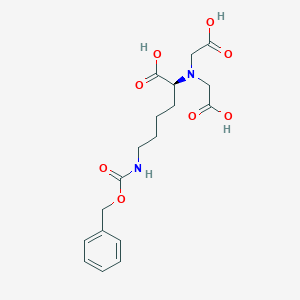

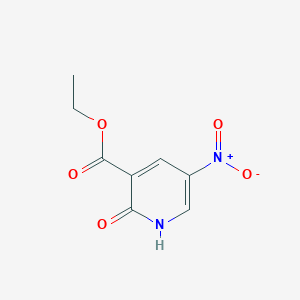



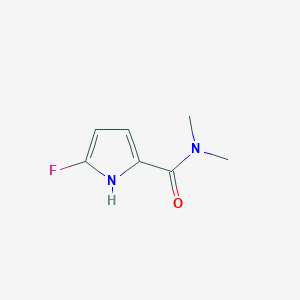


![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

